
Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride” is a chemical compound with the CAS Number: 2044702-89-6 . It has a molecular weight of 243.73 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in various ways. For instance, Methyl 4- (aminomethyl)benzoate hydrochloride, an amino acid ester hydrochloride, has been synthesized by an esterification reaction . Another compound, Methyl 4 tert butyl benzoate, can be produced by the oxidation of a liquid phase solvent like acetic acid or by high-temperature gas-phase oxidation .Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H17NO2.ClH/c1-12(2,3)9-7-8(11(14)15-4)5-6-10(9)13;/h5-7H,13H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure. It is stored in an inert atmosphere at temperatures between 2-8°C . More detailed physical and chemical properties such as boiling point, density, and heat capacity would require more specific experimental data.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Organic Reactions
Compounds containing tert-butyl and amino functionalities are crucial intermediates in asymmetric synthesis. For instance, they are used in the highly stereoselective synthesis of complex molecules. An example includes the diastereoselective synthesis of 3,6-dideoxy-3-amino-L-talose, showcasing the application in synthesizing sugar analogs with specific stereochemistry for potential use in medicinal chemistry and drug development (Csatayová et al., 2011). Similarly, lithium (α-methylbenzyl)allylamide is used for synthesizing unsaturated β-amino acid derivatives, indicating the importance of tert-butyl and amino functional groups in the selective formation of compounds with biological relevance (Davies et al., 1997).
Catalysis and Material Science
Tert-butyl and amino groups are also pivotal in designing ligands for catalysis. For example, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been developed for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the role of these ligands in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Photopolymerization and Material Synthesis
Amino-functionalized compounds, including those with tert-butyl groups, find applications in photopolymerization processes. For instance, new alkoxyamines bearing chromophore groups linked to the aminoxyl function are proposed as photoiniferters, highlighting their use in initiating polymerization under UV irradiation for creating polymers with tailored properties (Guillaneuf et al., 2010).
Pharmacology and Drug Development
Structural modification of compounds containing tert-butyl and amino groups plays a significant role in drug development. Such modifications are crucial in the total synthesis of complex molecules like cryptophycin-24 (Arenastatin A), which are valuable in studying the biological activity and therapeutic potential of new drug candidates (Eggen et al., 2000).
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the preparation of benzimidazoles and analogs, which are known to inhibit protein kinases .
Mode of Action
It’s worth noting that benzylic compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Given its potential role in the synthesis of protein kinase inhibitors , it may impact pathways regulated by these enzymes.
Result of Action
If it indeed plays a role in the synthesis of protein kinase inhibitors, it could potentially influence cell signaling pathways and cellular functions regulated by these enzymes .
Action Environment
The action of Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.
Propiedades
IUPAC Name |
methyl 4-amino-3-tert-butylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,3)9-7-8(11(14)15-4)5-6-10(9)13;/h5-7H,13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGQAJXQPQFSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

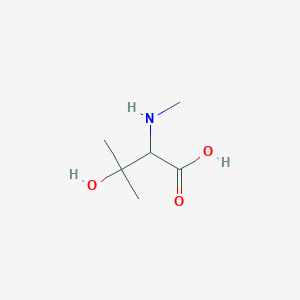
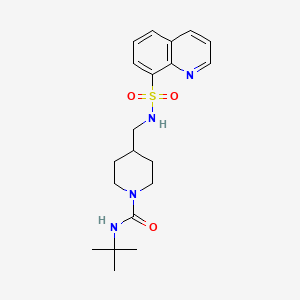
![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine](/img/structure/B2984429.png)
![(2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2984431.png)
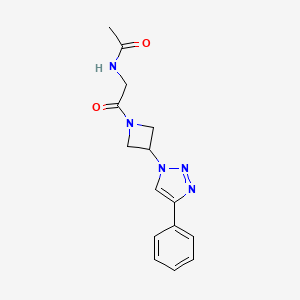
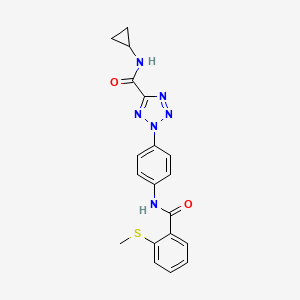

![5-((4-Isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2984436.png)
![Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate](/img/structure/B2984437.png)
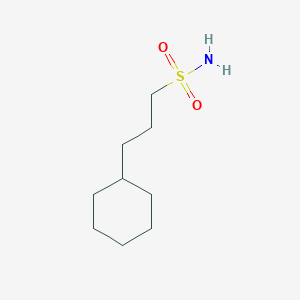
![N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2984444.png)
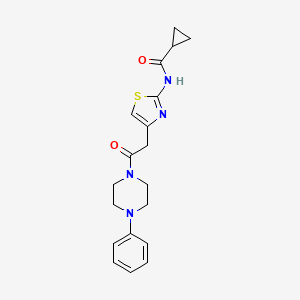
![4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride](/img/structure/B2984448.png)
![N-[(4-methylphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2984449.png)